molecular formula C9H17NO2 B13826902 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone

1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone

Cat. No.: B13826902
M. Wt: 171.24 g/mol
InChI Key: BHTZDSQRMBBOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone is a compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions. This reaction typically proceeds through a cyclization mechanism, forming the oxazolidine ring .

In industrial settings, the production of oxazolidines often involves multicomponent reactions, such as metal-free domino annulation or Mannich reactions. These methods are advantageous due to their high efficiency and the ability to produce a wide range of functionalized oxazolidines .

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone involves its interaction with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often leads to the inhibition of bacterial protein synthesis, making oxazolidines effective antimicrobial agents .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-methyl-2-propyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C9H17NO2/c1-4-5-9(3)10(8(2)11)6-7-12-9/h4-7H2,1-3H3

InChI Key

BHTZDSQRMBBOCY-UHFFFAOYSA-N

Canonical SMILES

CCCC1(N(CCO1)C(=O)C)C

Origin of Product

United States

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